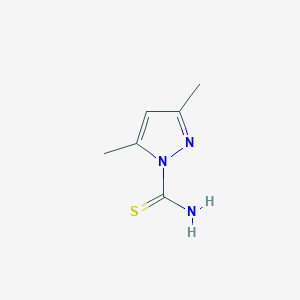

3,5-Dimethyl-1H-pyrazole-1-carbothioamide

描述

Synthesis Analysis

The synthesis of 3,5-dimethyl-1H-pyrazole-1-carbothioamide derivatives typically involves cyclocondensation reactions. One notable method described the synthesis of a similar pyrazole carbothioamide compound by reacting chalcone derivatives with thiosemicarbazide in an ethanolic sodium hydroxide solution. This process results in compounds like (E)-5-(4-(dimethylamino)phenyl)-3-(4-(dimethylamino)styryl)-2,3-dihydro-1H-pyrazole-1-carbothioamide, confirming the structure through spectroscopic methods such as FT-IR, 1H NMR, and 13C NMR spectra (Boudjellal et al., 2020).

Molecular Structure Analysis

The molecular structure of pyrazole carbothioamide derivatives has been explored through various spectroscopic and crystallographic techniques. Crystal structure analysis of similar compounds has shown the presence of a three-dimensional network built up by chains of intermolecular hydrogen bonds, highlighting the importance of these interactions in stabilizing the crystal structure. The Hirshfeld surface analysis further elucidates the nature of these intermolecular contacts, providing insight into the stability and behavior of these molecules in the solid state (Kumara et al., 2017).

Chemical Reactions and Properties

The chemical reactivity of 3,5-dimethyl-1H-pyrazole-1-carbothioamide derivatives includes their application as corrosion inhibitors. These compounds exhibit strong adsorption on metal surfaces, such as mild steel, in acidic mediums, suggesting their utility in protecting metals against corrosion. The adsorption behavior follows the Langmuir adsorption isotherm, indicating a combination of chemisorption and physisorption mechanisms. Such inhibitors act as mixed-type inhibitors, reducing both anodic and cathodic reactions on the metal surface, which is confirmed by polarization curves and surface analysis techniques like SEM (Boudjellal et al., 2020).

科研应用

Pharmacological Applications:

- Synthesized pyrazole derivatives exhibited potent anti-inflammatory activity with minimal ulcerogenic effect and lipid peroxidation, compared to ibuprofen and flurbiprofen. Some compounds also showed moderate antimicrobial activity against bacterial and fungal strains (Hussain & Kaushik, 2015).

- Pyrazole derivatives, including 3,5-Dimethyl-1H-pyrazole-1-carbothioamide, displayed significant EGFR inhibitory activity and antiproliferative activity against cancer cells, making them potential anticancer agents (Lv et al., 2010).

- New pyrazole carbothioamides were synthesized and evaluated as antifungal and antibacterial candidates, indicating potential as antimicrobial agents (2021).

Corrosion Inhibition:

- Pyrazole carbothioamide derivatives were found effective as corrosion inhibitors for mild steel in acid media, suggesting applications in material science and engineering (Boudjellal et al., 2020).

- Synthesized compounds showed strong adsorption on the surface of mild steel, acting as mixed-type inhibitors and forming a protective film to prevent corrosion (Deyab et al., 2019).

Molecular Structure Analysis and Synthesis:

- Co(II), Ni(II), and Cu(II) complexes with 3,5-Dimethyl-1H-pyrazole-1-carbothioamide ligands were synthesized, and their structures determined by X-ray diffraction. These complexes exhibited cytotoxic activity against various cancer cells (Sobiesiak et al., 2014).

- The compound's involvement in multicomponent crystals was studied, highlighting its role in various hydrogen bonding contacts, crucial for understanding molecular interactions (Kariuki et al., 2022).

Safety And Hazards

The safety information for 3,5-Dimethyl-1H-pyrazole-1-carbothioamide indicates that it should be stored in a sealed, dry environment, preferably in a freezer under -20°C . The compound has been assigned the GHS07 pictogram, with the signal word “Warning” and hazard statements H302, H312, and H332 . Precautionary measures include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and ensuring adequate ventilation .

性质

IUPAC Name |

3,5-dimethylpyrazole-1-carbothioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3S/c1-4-3-5(2)9(8-4)6(7)10/h3H,1-2H3,(H2,7,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUYLYTKDJRJZFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C(=S)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80351668 | |

| Record name | 3,5-Dimethyl-1H-pyrazole-1-carbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80351668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,5-Dimethyl-1H-pyrazole-1-carbothioamide | |

CAS RN |

1124-15-8 | |

| Record name | 3,5-Dimethyl-1-thiocarboxamidopyrazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1124-15-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 51110 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001124158 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1124-15-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=130230 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC51110 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51110 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,5-Dimethyl-1H-pyrazole-1-carbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80351668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。

![(5S,8R,9S,10S,13S,14S,17S)-10,13-dimethyl-3-octoxy-4,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-ol](/img/structure/B74733.png)